molecular formula C14H8N2Na2O10S2 B100687 DNDS (disodium) CAS No. 15883-59-7

DNDS (disodium)

Cat. No.: B100687
CAS No.: 15883-59-7
M. Wt: 474.3 g/mol
InChI Key: SDCDTWFAOKXZHD-SEPHDYHBSA-L
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Description

DNDS (disodium 4,4'-dinitro-2,2'-stilbenedisulfonate) is a disulfonic stilbene derivative characterized by two nitro (-NO₂) substituents on its aromatic rings and sulfonate (-SO₃⁻) groups at the 2,2' positions. It is widely studied for its inhibitory effects on anion transport proteins, particularly Band 3 in erythrocytes, where it competitively binds to extracellular anion-binding sites, disrupting chloride (Cl⁻) and bicarbonate (HCO₃⁻) exchange . Additionally, DNDS has been shown to block γ-aminobutyric acid-A (GABAₐ) receptor-mediated inhibitory postsynaptic potentials (IPSPs) in neurons when applied intracellularly, making it a tool for studying synaptic inhibition . Its structural rigidity and polarity contribute to its membrane-impermeant nature, limiting its action to extracellular or intracellular compartments depending on the experimental setup .

Properties

IUPAC Name

disodium;5-nitro-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2.2Na/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCDTWFAOKXZHD-SEPHDYHBSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15883-59-7
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4,4'-dinitrostilbene-2,2'-disulphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) typically involves the reaction of 2,2’-(1,2-ethenediyl)bis(5-nitrobenzenesulfonic acid) with sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Hydrolysis Reactions

Disodium salts undergo hydrolysis under varying pH conditions. For example, adenosine monophosphate disodium salt (AMPNa₂) exhibits pH-dependent degradation:

  • Acidic conditions (HCl, pH 0.30–1.00):
    Hydrolysis proceeds via competitive pathways:

    • P-O bond cleavage dominates, producing inorganic phosphate and adenosine.

    • N-glycosidic bond cleavage occurs at higher acid concentrations, forming adenine and ribose derivatives .

    • Rate constants: kH=1.62×106M1s1k_H=1.62\times 10^{-6}\,\text{M}^{-1}\,\text{s}^{-1} .

  • Alkaline conditions (NaOH, pH 8.00–12.71):
    Exclusive P-O bond cleavage occurs, yielding phosphate and adenosine.

    • Rate constants: kOH=4.32×106M1s1k_{OH}=4.32\times 10^{-6}\,\text{M}^{-1}\,\text{s}^{-1} .

ConditionMechanismRate Constant (M⁻¹ s⁻¹)
AcidicP-O/N-glycosidic cleavage1.62×1061.62\times 10^{-6}
AlkalineP-O cleavage4.32×1064.32\times 10^{-6}

Chelation Reactions

Disodium EDTA (C₁₀H₁₄N₂O₈Na₂) reacts with metal ions via six-coordinate binding , forming stable complexes:
EDTA2+Mn+M EDTA(n4)\text{EDTA}^{2-}+\text{M}^{n+}\rightarrow \text{M EDTA}^{(n-4)}

  • Applications: Water softening, metal detoxification, and analytical chemistry .

  • Kinetics: Reaction rates depend on pH and metal ion charge density. For example, Ca²⁺ binding at pH 10 occurs within seconds .

Reactivity with Oxidizing Agents

Disodium salts react violently with hypergolic oxidizers (e.g., ClF₃, BrF₃), producing ignition without external heat:
Disodium salt+ClF3metal fluorides+heat gases\text{Disodium salt}+\text{ClF}_3\rightarrow \text{metal fluorides}+\text{heat gases}

  • Safety note: Reactions generate flammable hydrogen gas in contact with aluminum or bases .

Acid/Base-Catalyzed Reactions

Disodium compounds participate in pH-sensitive reactions:

  • Decarboxylation: 6-Nitrobenzisoxazole-3-carboxylate disodium salt undergoes decarboxylation in cationic micellar media, with rate acceleration by surfactants (e.g., CTAB) .

  • Redox reactions: In SDS micelles, disodium-mediated redox reactions show altered activation energies due to micellar phase interactions .

Hydrolysis of AMPNa₂

  • Neutral pH (k₀): 1.0×107s11.0\times 10^{-7}\,\text{s}^{-1} .

  • Activation energy: Lower in micellar environments due to reduced steric Pauli repulsion .

Surfactant Effects

  • Anionic SDS micelles accelerate Diels-Alder reactions involving disodium salts by 10-fold via electrostatic stabilization .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-nitro-, sodium salt) involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its use in various chemical processes .

Comparison with Similar Compounds

Anion Transport Inhibition

  • DNDS : Competes with Cl⁻ and HCO₃⁻ for extracellular binding sites on Band 3 (KD ≈ 5 µM in erythrocytes). Acts as a classic competitive inhibitor, with binding mutually exclusive to Na⁺ due to steric hindrance or conformational changes .
  • DIDS/H₂DIDS : Covalently modify lysine residues on Band 3 via isothiocyanate groups, causing irreversible inhibition at lower concentrations (IC₅₀ ~1–10 µM). H₂DIDS, being a dihydro analog, exhibits slightly reduced potency .
  • DATS : Demonstrates higher affinity for intracellular anion-binding sites, distinguishing it from DNDS .

Neuronal Chloride Channel Blockade

  • DNDS: Intracellular application inhibits GABAₐ receptor-mediated IPSPs without affecting excitatory postsynaptic potentials (EPSPs) or membrane resistance .

Toxicity Profiles

  • In sediment toxicity tests, DNDS exhibited lower toxicity to Tubifex tubifex (28-d EC₅₀ = 218.9 µg/g) compared to BaDNS (EC₅₀ = 64.0 µg/g) and CaDNS (EC₅₀ = 361.6 µg/g). For Hyalella azteca, DNDS showed higher lethality in sand (LC₅₀ = 49.0 µg/g) than in sediment (LC₅₀ >188.5 µg/g), suggesting organic carbon content modulates its bioavailability .

Binding Affinity and Molecular Interactions

  • Human Serum Albumin (HSA) Binding :
    • DNDS preferentially binds to Site IIIA of HSA via hydrophobic interactions and hydrogen bonding with residues like Arg410 and Tyr411.
    • DADS favors Site IB due to stronger electrostatic interactions, while DATDS shares IIIA preference but with reduced stability compared to DNDS .

Pharmacological Potential

  • Cancer Therapy : DNDS inhibits c-Met tyrosine kinase activation but requires higher concentrations (IC₅₀ ~50–100 µM) than DIDS (IC₅₀ ~10–20 µM), likely due to the absence of reactive isothiocyanate groups for covalent modification .

Key Research Findings

Competitive vs. Irreversible Inhibition : Unlike DIDS, DNDS’s nitro groups prevent covalent protein binding, making its inhibition reversible and concentration-dependent .

Context-Dependent Efficacy : DNDS accelerates inactivation of anion exchange proteins at concentrations 10³–10⁴ times higher than those required for transport inhibition, suggesting separate binding sites for these effects .

Species-Specific Toxicity : DNDS’s environmental impact varies significantly between species and sediment types, emphasizing the need for context-specific risk assessments .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of DNDS (disodium)?

  • Methodological Answer : Experimental design should prioritize variables such as pH, temperature, and ionic strength, which influence DNDS stability and reactivity. Use spectroscopic techniques (e.g., FTIR, NMR) to characterize structural integrity and dynamic light scattering (DLS) to assess colloidal stability. Include control experiments with analogous compounds (e.g., unmodified nanodiamonds) to isolate DNDS-specific behaviors. Reproducibility requires strict adherence to standardized protocols for synthesis and purification .

Q. What are the optimal methods for validating DNDS toxicity in biological systems?

  • Methodological Answer : Combine in vitro assays (e.g., cell viability tests using MTT or resazurin) with in vivo models (e.g., zebrafish embryos or murine systems) to assess acute and chronic toxicity. Cross-validate results with alternative methods like computational toxicology (QSAR models) and ensure data aligns with OECD guidelines for nanomaterial safety assessment. Reference databases like ECOTOX or PubChem for comparative toxicological data .

Q. How can researchers ensure reproducibility in DNDS-based catalytic studies?

  • Methodological Answer : Document synthesis parameters (e.g., detonation vs. high-pressure methods) and post-processing steps (e.g., acid washing, surface functionalization) in detail. Use batch-to-batch characterization (e.g., TEM for particle size, XPS for surface chemistry) and share raw data via repositories like Zenodo or Figshare. Implement statistical tools (e.g., ANOVA for catalytic efficiency comparisons) to address variability .

Advanced Research Questions

Q. How should contradictory data on DNDS enzyme-like activity be resolved in heterogeneous systems?

  • Methodological Answer : Conduct meta-analyses of published kinetic data to identify confounding variables (e.g., substrate specificity, surface charge). Use surface plasmon resonance (SPR) to quantify binding affinities and operando spectroscopy to monitor real-time catalytic mechanisms. Propose revised reaction pathways via density functional theory (DFT) simulations, and validate with controlled inhibition experiments .

Q. What strategies are effective for integrating DNDS into nanocomposites for biosensing applications?

  • Methodological Answer : Optimize DNDs as structural/catalytic elements by covalent conjugation with polymers (e.g., polyethyleneimine) or metals (e.g., Au nanoparticles). Assess composite performance using electrochemical impedance spectroscopy (EIS) for sensitivity and selectivity. Compare with non-enzymatic benchmarks (e.g., carbon nanotubes) and validate detection limits via spike-recovery tests in complex matrices (e.g., serum) .

Q. How can researchers address gaps in ecotoxicological data for DNDS in aquatic environments?

  • Methodological Answer : Perform longitudinal studies in mesocosms to simulate environmental persistence and trophic transfer. Use isotopic labeling (e.g., 13C^{13}\text{C}-DNDS) to track bioaccumulation in algae, daphnia, and fish. Pair with high-throughput sequencing to evaluate microbiome disruptions. Cross-reference findings with predictive models (e.g., USEtox) to extrapolate long-term risks .

Data Analysis and Reporting

Q. What statistical frameworks are suitable for analyzing dose-response relationships in DNDS studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) rather than relying solely on p-values. Share code via platforms like GitHub to enhance transparency .

Q. How should researchers handle incomplete physicochemical datasets for DNDS in peer-reviewed publications?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in domain-specific repositories (e.g., NanoCommons). Use standardized templates (e.g., ISA-TAB-Nano) for metadata and cite limitations explicitly in the "Data Availability" section. Collaborate with open-source initiatives like NanoSafety Cluster to fill data gaps .

Tables for Key Methodological Comparisons

Characterization Technique Application for DNDS Limitations
TEMParticle size/distributionLimited surface functional group analysis
XPSSurface chemistry quantificationVacuum requirements alter native state
DLSColloidal stability in dispersionSensitive to particulate contaminants
EISBiosensor interfacial propertiesRequires electrode functionalization

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